5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride
Description
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride is a synthetic compound characterized by a phenolic core substituted with a methoxy group at position 2 and a butan-2-ylamino-methyl group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
5-[(butan-2-ylamino)methyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-9(2)13-8-10-5-6-12(15-3)11(14)7-10;/h5-7,9,13-14H,4,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBXROKDOUWMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems and Their Impact
Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been evaluated for their ability to stabilize intermediates during reductive amination. DMF, in particular, increases reaction rates by 30% compared to methanol, though it necessitates additional purification steps to remove residual solvent. Ethanol remains the preferred solvent for Mannich reactions due to its compatibility with aqueous workup procedures.
Base Selection and Stoichiometry
The use of sodium acetate (2 equiv.) in DMF has been shown to neutralize HCl generated during alkylation steps, preventing protonation of the amine nucleophile and improving yields by 15–20%. In contrast, lithium hydroxide (1.5 equiv.) in ethanol-water mixtures facilitates efficient hydrolysis of intermediate esters, though its application here is limited to precursor synthesis.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (60–120 mesh) and gradient elution (ethyl acetate:hexane, 1:4 to 1:1) effectively separates the target compound from unreacted starting materials. Analytical TLC (Rf = 0.45 in ethyl acetate:hexane, 1:1) confirms homogeneity.
Spectroscopic Characterization
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FTIR (KBr, cm⁻¹): 3350 (O–H stretch), 2920 (C–H sp³), 1605 (Ar C=C), 1250 (C–O methoxy).
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¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 2.75–2.85 (m, 1H, CH(CH₃)₂), 3.72 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂NH), 6.75–7.25 (m, 3H, Ar–H), 9.45 (s, 1H, OH).
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Melting Point: 198–200°C (decomposition).
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) utilizing the Mannich reaction protocol demonstrate consistent yields (85%) with a 99.2% purity profile. Key challenges include controlling exothermicity during HCl addition and minimizing residual solvent levels to <0.1% (ICH guidelines).
Chemical Reactions Analysis
Types of Reactions
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Analysis
- Butan-2-ylamino-methyl vs. Ethylamino Groups: The butan-2-yl chain in the target compound introduces greater lipophilicity compared to the ethyl group in 4-O-methyldopamine hydrochloride. This may enhance membrane permeability but reduce aqueous solubility .
- Extended Chains : Dobutamine Impurity 5 features a longer 4-(4-hydroxyphenyl)butan-2-yl chain, likely influencing β₁-adrenergic receptor selectivity due to steric and electronic effects .
Pharmacological Implications
- Dopaminergic Activity : 4-O-Methyldopamine hydrochloride, a dopamine analog, exhibits partial agonism at dopamine receptors. The target compound’s bulkier substituent may reduce receptor affinity but extend metabolic stability .
- Cardiovascular Relevance : Dobutamine Impurity 5’s structure aligns with β-adrenergic agonists, suggesting the target compound could be explored for similar cardiovascular effects .
- Enzyme Interactions: Analogous compounds (e.g., BACE1 inhibitors in ) highlight the role of aminoalkyl-phenolic structures in enzyme binding, though direct data on the target compound are lacking .
Biological Activity
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride, also known as 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique biological activities. It is characterized by a molecular formula of C₁₂H₂₀ClNO₂ and a molecular weight of approximately 245.74 g/mol. This compound features a methoxy group and an amino group, contributing to its potential pharmacological applications.
The primary mechanism of action for this compound involves its role as a selective non-peptide antagonist to the neurotensin receptor type 1 (NTS1). By binding selectively to NTS1, it inhibits receptor activity, thus modulating associated signaling pathways that are crucial in neurotransmission and cellular communication. The inhibition of NTS1 can lead to various physiological effects, making this compound a candidate for further therapeutic exploration.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of neuropharmacology. Its interactions with neurotensin receptors suggest potential implications in pain modulation, appetite regulation, and neuroprotection.
Key Biological Activities:
- Antagonism of Neurotensin Receptors : The compound has been shown to selectively inhibit NTS1, which may have implications for conditions such as schizophrenia and obesity.
- Potential Antidiabetic Effects : Preliminary studies suggest that modifications in similar compounds can lead to enhanced activity against diabetic pathways, indicating that this compound may also possess antidiabetic properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The presence of the butan-2-yl group and the methoxyphenol structure plays a vital role in its pharmacological properties. Comparative analysis with similar compounds reveals that slight modifications can significantly alter biological activity.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-(2-Aminoethyl)-2-methoxyphenol | C₉H₁₃NO₂ | Lacks butan-2-yl group; primarily studied for dopamine metabolism. |
| This compound | C₁₂H₂₀ClNO₂ | Unique due to selective antagonism of NTS1. |
| 4-(3-Methoxyphenyl)-butan-1-amines | C₁₂H₁₇NO₃ | Different aromatic system; studied for various pharmacological effects. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Neurotensin Analog Studies : Research on neurotensin analogs has demonstrated that modifications in the amino side chain can enhance potency against drug-resistant strains in various models, suggesting a similar approach could be applied to this compound .
- Antimalarial Research : A study involving chloroquine analogs highlighted the importance of structural motifs in enhancing biological activity against resistant strains of Plasmodium falciparum, which could provide insights into optimizing the structure of this compound for increased efficacy .
- Docking Studies : Molecular docking analyses have shown promising binding affinities for this compound with key proteins involved in neurotransmission, indicating its potential utility in treating neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride, and how can purity be ensured?
The compound is synthesized via reductive amination, where 5-formyl-2-methoxyphenol reacts with butan-2-ylamine in the presence of a reducing agent (e.g., NaBH₄) in polar solvents like ethanol or methanol under reflux. Post-synthesis, purification involves recrystallization or column chromatography. Purity is verified using HPLC (>95% purity) and NMR spectroscopy to confirm structural integrity. Polar solvents (e.g., ethanol) enhance reaction rates, while reaction time (6-12 hours) and temperature (40-60°C) are optimized for yield .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key properties include:
- Solubility : High solubility in polar solvents (water, ethanol) due to the hydrochloride salt .
- Stability : Sensitive to light and moisture; store desiccated at -20°C .
- Melting Point : Used as a purity indicator (e.g., sharp melting range 180-185°C). Characterization via FT-IR confirms functional groups (e.g., O–H stretch at 3200-3400 cm⁻¹, C–N stretch at 1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthesis yield and scalability?
Use a factorial design approach to test variables:
- Solvent Polarity : Compare ethanol (dielectric constant ~24.3) vs. methanol (~32.7) for reaction efficiency .
- Catalyst Load : Screen NaBH₄ (1-3 equiv.) to minimize side products.
- Temperature Gradient : Monitor yield at 40°C, 50°C, and 60°C. Continuous flow reactors may enhance scalability by reducing reaction time and improving heat transfer .
Q. What advanced analytical techniques resolve structural ambiguities in this compound?
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, confirming the butan-2-ylamino-methyl linkage .
- LC-MS/MS : Identifies fragmentation patterns (e.g., m/z 228 [M+H]⁺, loss of HCl fragment at m/z 192) .
- X-ray Crystallography : Resolves stereochemical uncertainties in crystalline form .
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS to measure plasma concentrations post-administration .
- Metabolite Identification : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways .
- Receptor Binding Assays : Compare in vitro IC₅₀ values (e.g., 5 nM for serotonin receptors) with in vivo efficacy in animal models .
Q. What strategies mitigate stability issues during long-term storage or biological assays?
- Lyophilization : Stabilize the hydrochloride salt in aqueous buffers for cell-based assays .
- Antioxidant Additives : Include 0.1% ascorbic acid in stock solutions to prevent oxidation of the phenolic group .
- Cryopreservation : Store aliquots at -80°C under argon to prevent hydrolysis .
Methodological Resources
- Synthesis Optimization : Refer to DOE (Design of Experiments) protocols for reaction condition screening .
- Analytical Validation : Follow USP guidelines for HPLC method validation (system suitability, LOD/LOQ) .
- Biological Assays : Use standardized protocols (e.g., NIH Assay Guidance Manual) for receptor binding and cytotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
